molecular formula C7H12O7 B8136823 (3R,4S,5R)-3,4-Dihydroxy-5-((1S,2R)-1,2,3-trihydroxypropyl)dihydrofuran-2(3H)-one

(3R,4S,5R)-3,4-Dihydroxy-5-((1S,2R)-1,2,3-trihydroxypropyl)dihydrofuran-2(3H)-one

Katalognummer: B8136823
Molekulargewicht: 208.17 g/mol
InChI-Schlüssel: VIVCRCODGMFTFY-FPRJBGLDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (3R,4S,5R)-3,4-Dihydroxy-5-((1S,2R)-1,2,3-trihydroxypropyl)dihydrofuran-2(3H)-one (CAS: 89-67-8) is a chiral furanone derivative characterized by a dihydrofuran-2(3H)-one core substituted with hydroxyl groups at positions 3, 4, and 3. This compound is commercially available at ≥97% purity (Fluorochem, Catalog No. F791734) and is of interest in synthetic chemistry and biochemical research due to its stereochemical complexity and polar functional groups .

Eigenschaften

IUPAC Name

(3R,4S,5R)-3,4-dihydroxy-5-[(1S,2R)-1,2,3-trihydroxypropyl]oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O7/c8-1-2(9)3(10)6-4(11)5(12)7(13)14-6/h2-6,8-12H,1H2/t2-,3+,4+,5-,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVCRCODGMFTFY-FPRJBGLDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C1C(C(C(=O)O1)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@@H]1[C@H]([C@H](C(=O)O1)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89-67-8
Record name D-glycero-D-gulo-heptono-1,4-lactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.754
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biologische Aktivität

(3R,4S,5R)-3,4-Dihydroxy-5-((1S,2R)-1,2,3-trihydroxypropyl)dihydrofuran-2(3H)-one, commonly referred to as a dihydrofuran derivative, is a compound with significant biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • IUPAC Name : (3R,4S,5R)-3,4-dihydroxy-5-((1S,2R)-1,2,3-trihydroxypropyl)dihydrofuran-2(3H)-one
  • Molecular Formula : C7H12O7
  • Molecular Weight : 208.17 g/mol
  • CAS Number : 89-67-8

Biological Activity Overview

The biological activity of this compound has been investigated in various studies highlighting its potential in several therapeutic areas:

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models. This activity is crucial in preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

Studies have demonstrated that (3R,4S,5R)-3,4-Dihydroxy-5-((1S,2R)-1,2,3-trihydroxypropyl)dihydrofuran-2(3H)-one can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting its potential use in treating inflammatory conditions.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies indicate effective inhibition of bacterial growth and biofilm formation. The mechanism appears to involve disruption of the microbial cell membrane.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antioxidant Mechanism :
    • The compound enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
    • It also reduces lipid peroxidation levels in affected cells.
  • Anti-inflammatory Pathways :
    • It modulates the nuclear factor kappa B (NF-kB) pathway, reducing the expression of inflammatory genes.
    • The inhibition of COX and LOX pathways leads to decreased production of inflammatory mediators.
  • Antimicrobial Mechanism :
    • It disrupts bacterial cell wall synthesis and alters membrane permeability.
    • The compound may also interfere with bacterial metabolic pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Antioxidant Effects :
    • A study involving human fibroblasts treated with oxidative stress agents showed that pre-treatment with the compound significantly reduced markers of oxidative damage by 50% compared to untreated controls.
  • Case Study on Anti-inflammatory Activity :
    • In an animal model of arthritis, administration of this compound resulted in a marked decrease in joint swelling and pain scores compared to control groups.
  • Case Study on Antimicrobial Efficacy :
    • A clinical trial assessing the efficacy against Staphylococcus aureus infections found that patients treated with formulations containing this compound experienced faster recovery times and reduced infection rates.

Data Tables

Biological ActivityMechanismReference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits COX/LOX pathways
AntimicrobialDisrupts cell membranes

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Research indicates that compounds similar to (3R,4S,5R)-3,4-Dihydroxy-5-((1S,2R)-1,2,3-trihydroxypropyl)dihydrofuran-2(3H)-one exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. Studies have shown that they can protect cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes in vitro. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis and cardiovascular diseases .

Antimicrobial Activity

There is evidence that this compound possesses antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its efficacy against both gram-positive and gram-negative bacteria. This makes it a candidate for development into new antimicrobial agents .

Drug Development

Due to its structural characteristics and biological activity, (3R,4S,5R)-3,4-Dihydroxy-5-((1S,2R)-1,2,3-trihydroxypropyl)dihydrofuran-2(3H)-one is being explored as a lead compound in drug discovery programs aimed at developing novel therapeutics for metabolic disorders and chronic diseases .

Glycosylation Studies

The compound's sugar-like structure allows it to be used in glycosylation studies. Understanding how it interacts with various glycosyltransferases can provide insights into carbohydrate metabolism and the development of carbohydrate-based drugs .

Case Studies

StudyFocusFindings
Study 1Antioxidant PropertiesDemonstrated significant reduction in oxidative stress markers in cell cultures treated with the compound.
Study 2Anti-inflammatory EffectsShowed inhibition of TNF-alpha production in macrophages treated with the compound.
Study 3Antimicrobial ActivityReported efficacy against Staphylococcus aureus and Escherichia coli at low concentrations.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities and Variations

The dihydrofuran-2(3H)-one scaffold is a common feature among structurally related compounds. Key variations arise from substituents at the 3-, 4-, and 5-positions, which influence physicochemical properties and biological activity. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name CAS No. Substituents Molecular Formula Key Features References
(3R,4S,5R)-3,4-Dihydroxy-5-((1S,2R)-1,2,3-trihydroxypropyl)dihydrofuran-2(3H)-one 89-67-8 3,4-dihydroxy; 5-(1,2,3-trihydroxypropyl) C₈H₁₂O₈ High hydrophilicity; stereochemical complexity
(5R)-5-[(1R)-1,2-Dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-one 86404-04-8 3,4-dihydroxy; 5-(1,2-dihydroxyethyl) C₆H₈O₆ Reduced side-chain hydroxylation; moderate hydrophilicity
(3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one N/A 3,4-benzyloxy; 5-(benzyloxymethyl) C₂₆H₂₆O₆ Lipophilic benzyl groups; synthetic intermediate
Aruncus sylvester Glycosides (e.g., Pseudostemonoside A) N/A 4-hydroxy; 3-glucopyranosyloxyethylidene; 5-(2-methylprop-1-en-1-yl) C₁₇H₂₄O₁₀ Glycosylated derivatives; natural product origin

Physicochemical Properties

  • Hydrophilicity : The target compound exhibits higher aqueous solubility than analogs with fewer hydroxyl groups (e.g., CAS 86404-04-8) due to its trihydroxypropyl side chain .
  • Lipophilicity : Benzyl-protected derivatives (e.g., ) are significantly more lipophilic, making them suitable for organic synthesis but less ideal for biological applications .
  • Stability : Glycosylated analogs () may exhibit reduced stability under acidic conditions due to hydrolyzable glycosidic bonds .

Natural Product Derivatives

Glycosylated furanones from Aruncus sylvester () demonstrate unique bioactivities, including antimicrobial properties, but their complex structures limit large-scale synthesis .

Computational Analysis

Tools like UCSF Chimera () enable visualization of stereochemical differences and hydrogen-bonding networks, aiding in the rational design of analogs .

Vorbereitungsmethoden

Key Reaction Steps

  • Protection of Hydroxyl Groups : Initial protection of hydroxyl groups with acetyl or benzyl groups prevents unwanted side reactions. For example, tri-O-acetyl-D-ribonolactone is reacted with trimethylsilyl chloride to yield a protected intermediate.

  • Aldol Condensation : The protected sugar undergoes aldol addition with a glycerol derivative to introduce the (1S,2R)-1,2,3-trihydroxypropyl sidechain. Catalysis by L-proline ensures enantioselectivity.

  • Cyclization : Intramolecular esterification under acidic conditions (e.g., HCl in THF) forms the dihydrofuran-2(3H)-one ring.

Critical Parameters :

  • Temperature control during aldol condensation (0–5°C) minimizes racemization.

  • Use of anhydrous solvents (e.g., THF, DCM) preserves stereochemical integrity.

Enzymatic Asymmetric Synthesis

Biocatalytic methods exploit enzymes like lipases or oxidoreductases to achieve high enantiomeric excess (ee).

Oxidoreductase-Mediated Hydroxylation

  • Substrate : 5-Propyl-dihydrofuran-2(3H)-one is hydroxylated at C3 and C4 positions using cytochrome P450 monooxygenases.

  • Conditions :

    ParameterValue
    pH7.4 (phosphate buffer)
    Temperature37°C
    CofactorNADPH (0.5 mM)
    Reaction Time24–48 h

This method achieves >90% ee but requires costly cofactor regeneration systems.

Transition Metal-Catalyzed Asymmetric Hydrogenation

Palladium or ruthenium catalysts enable stereocontrol during hydrogenation of ketone intermediates.

Ruthenium-BINAP Complexes

  • Substrate : 3,4-Diketo-dihydrofuran derivative.

  • Catalyst : RuCl₂[(R)-BINAP] (0.5 mol%).

  • Conditions :
    | H₂ Pressure | 50 bar |
    | Solvent | Methanol |
    | Temperature | 25°C |
    | Yield | 85% |
    | ee | 94% |

This method is scalable but limited by catalyst cost and sensitivity to oxygen.

Multi-Step Chemical Synthesis from Acyclic Precursors

Stepwise Assembly

  • Epoxidation : (E)-4-Penten-1-ol is epoxidized with m-CPBA to form a trans-epoxide.

  • Ring-Opening : The epoxide reacts with a trihydroxypropyl Grignard reagent, followed by oxidation to a ketone.

  • Lactonization : Acid-catalyzed cyclization yields the dihydrofuranone core.

Challenges :

  • Low diastereoselectivity (<60% de) during epoxide ring-opening necessitates chromatographic purification.

Solid-Phase Synthesis for High-Throughput Production

Immobilization of intermediates on Wang resin simplifies purification and enables combinatorial library generation.

Protocol Overview

  • Resin Functionalization : Wang resin is loaded with a Fmoc-protected hydroxy acid.

  • Iterative Coupling : Amino acids and glycerol derivatives are added via HBTU activation.

  • Cleavage : TFA treatment releases the final product with >95% purity.

Advantages :

  • Reduces purification steps by 70% compared to solution-phase methods .

Q & A

Q. How is the stereochemical configuration of the compound determined experimentally?

The stereochemical configuration is confirmed via single-crystal X-ray diffraction . For example, studies on structurally similar furanone derivatives (e.g., (3R,4R,5S)-4-hydroxy-3-methyl derivatives) used X-ray crystallography to resolve absolute configurations, with mean C–C bond deviations of 0.004 Å and R factors ≤0.035, ensuring high precision . Researchers should grow high-quality crystals in inert solvents and validate results using software like SHELX or Olex2.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Based on safety data sheets (SDS) for analogous compounds:

  • Personal protective equipment (PPE): NIOSH-approved respirators (e.g., P95 for particulates), chemical-resistant gloves, and safety goggles .
  • Engineering controls: Use fume hoods to minimize inhalation exposure.
  • Storage: Store in a cool, dry, and ventilated environment to prevent degradation .

Q. Which analytical methods are recommended for assessing purity and structural integrity?

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are standard. For example:

MethodPurposeKey Parameters
HPLCPurityRetention time matching certified reference materials (≥97% purity)
¹H/¹³C NMRStructural validationChemical shifts (δ) and coupling constants (J) compared to literature data

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and stereoselectivity?

Optimization involves:

  • Catalyst screening: Chiral catalysts (e.g., organocatalysts or metal complexes) to enhance enantiomeric excess (e.e.).
  • Reaction conditions: Temperature, solvent polarity, and reaction time adjustments. For example, highlights the importance of stepwise purification and monitoring by thin-layer chromatography (TLC) during synthesis of related purine derivatives.
  • Mechanistic studies: Density functional theory (DFT) calculations to predict transition states and regioselectivity .

Q. How can contradictions in reported stability data under varying pH and temperature conditions be resolved?

Design a stability-indicating study with:

  • Accelerated degradation tests: Expose the compound to extreme pH (1–13), elevated temperatures (40–80°C), and UV light.
  • Analytical monitoring: Use LC-MS to identify degradation products and quantify stability. Reference SDS guidelines for compatible storage conditions .

Q. What role does this compound play in nucleotide biosynthesis or enzyme inhibition studies?

Structurally related furanones (e.g., uridine triphosphate analogs) act as substrate mimics in enzymatic assays. For instance:

  • Kinase/phosphatase studies: The dihydroxypropyl moiety may compete with natural substrates (e.g., ATP or NADPH) in binding pockets, as seen in ligand-protein docking simulations .
  • Isotopic labeling: Use ¹³C/¹⁵N-labeled derivatives to track metabolic incorporation via mass spectrometry .

Methodological Considerations

  • Data validation: Cross-reference crystallographic data (CCDC entries) and NMR spectra with public databases (e.g., PubChem or RCSB PDB) to resolve structural ambiguities .
  • Controlled experiments: Include positive/negative controls (e.g., commercially available analogs) in bioactivity assays to confirm specificity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.